molecular formula C17H21ClN2O2S2 B12187027 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine

5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine

Cat. No.: B12187027
M. Wt: 384.9 g/mol
InChI Key: IHZJQDOPRYXZTN-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group can be introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

    N-Alkylation: The final step involves N-alkylation with cyclohexylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.

Biology

In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The sulfonyl group may enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-aminothiazole: A simpler thiazole derivative with similar substitution patterns.

    N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chloro group but has similar structural features.

Uniqueness

The presence of the chloro group, cyclohexyl, and sulfonyl groups in 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns.

Properties

Molecular Formula

C17H21ClN2O2S2

Molecular Weight

384.9 g/mol

IUPAC Name

5-chloro-N-cyclohexyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H21ClN2O2S2/c1-12-8-10-14(11-9-12)24(21,22)16-15(18)23-17(19-16)20(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3

InChI Key

IHZJQDOPRYXZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(C)C3CCCCC3)Cl

Origin of Product

United States

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